Colupox a

Description

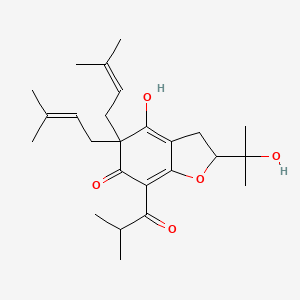

Colupox A is a benzofuran-class organic compound predominantly isolated from hop inflorescences (Humulus lupulus L. cv. Chinook). It is a key non-volatile metabolite, constituting 25.0–32.3% of the total non-volatile compounds in Chinook hops, as identified via UPLC-MS/MS analyses . Structurally, it is characterized by a 3,5-dihydro-4(2H)-benzofuranone backbone with hydroxyl, prenyl, and methyl-oxopropyl substituents . This compound is biosynthetically linked to hop-derived bitter acids and plays a role in plant defense and flavor modulation in brewing .

Properties

CAS No. |

18944-21-3 |

|---|---|

Molecular Formula |

C25H36O5 |

Molecular Weight |

416.558 |

IUPAC Name |

4-hydroxy-2-(2-hydroxypropan-2-yl)-5,5-bis(3-methylbut-2-enyl)-7-(2-methylpropanoyl)-2,3-dihydro-1-benzofuran-6-one |

InChI |

InChI=1S/C25H36O5/c1-14(2)9-11-25(12-10-15(3)4)22(27)17-13-18(24(7,8)29)30-21(17)19(23(25)28)20(26)16(5)6/h9-10,16,18,27,29H,11-13H2,1-8H3 |

InChI Key |

ZAIOIYBNXHWCBT-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)C1=C2C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC(O2)C(C)(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Implications and Discrepancies

- Metabolomic Differentiation: PCA and PLS-DA analyses confirm this compound as a primary discriminator between Chinook and Cascade cultivars, though one study paradoxically associates it with Cascade (likely a typographical error) .

- Functional Overlaps: this compound and Adlupone both modulate microbial growth but via distinct mechanisms (benzofuran vs. quinone pathways) .

- Gaps in Knowledge: The biosynthetic pathway of this compound remains uncharacterized, warranting isotopic tracing studies .

Data Tables

Table 1. Major Non-Volatile Compounds in Chinook and Cascade Hops

| Compound | Chinook (%) | Cascade (%) | Class |

|---|---|---|---|

| This compound | 25.0–32.3 | ND | Benzofuran |

| Adlupone | ND | 19.7–21.6 | m-Benzoquinone |

| Gibberellin A12 | 8.8–10.1 | ND | Diterpenoid |

| Lupulone F | 6.4–6.5 | 6.5–6.6 | β-acid |

ND = Not Detected

Q & A

Q. What analytical methods are recommended for identifying and quantifying Colupox A in plant metabolites?

this compound can be identified using SPME-GC-MS (for volatile compounds) and UPLC-MS-MS (for non-volatile metabolites) . Quantification requires normalization by sum and comparison with internal standards. For example, in hop cultivars, concentrations ranged from 25.0 ± 0.42 µg/g (Chinook) to 32.3 ± 2.28 µg/g (Cascade) .

Q. How should experimental designs account for variability in this compound concentrations across plant cultivars?

Use stratified sampling to collect inflorescences from distinct cultivars (e.g., Chinook vs. Cascade) and apply multivariate data analysis (e.g., heatmaps, PCA) to identify cultivar-specific metabolic profiles . Ensure sample sizes are statistically powered to detect differences (e.g., n ≥ 5 replicates per group).

Q. What protocols ensure reproducibility in this compound extraction and analysis?

Follow ISO/IEC 17025 guidelines for lab workflows:

- Extraction : Use methanol-water (70:30 v/v) at 40°C for 1 hour.

- Validation : Include blank samples and spiked recovery tests (85–110% recovery acceptable).

- Instrument Calibration : Use certified reference materials (CRMs) for MS/MS systems .

Advanced Research Questions

Q. How can contradictions in this compound quantification between studies be resolved?

Apply meta-analysis frameworks to harmonize

Q. What statistical approaches are optimal for analyzing this compound’s interaction with other metabolites?

Use network analysis (e.g., WGCNA) to identify co-expression modules or pathway enrichment tools (e.g., KEGG, MetaboAnalyst) to map metabolic pathways. For example, this compound correlates with β-selinene epoxide (r = 0.82, p = 0.003) in Cascade cultivars .

Q. How can mechanistic studies elucidate this compound’s role in plant defense or stress responses?

Design controlled-environment experiments with biotic/abiotic stressors (e.g., fungal inoculation, drought). Measure this compound levels via time-series sampling and pair with transcriptomic data (RNA-seq) to link biosynthesis genes (e.g., P450 enzymes) to metabolite production .

Q. What methodologies validate this compound’s structural identity and purity in novel studies?

Combine NMR spectroscopy (e.g., H, C) with high-resolution MS (HRMS) for structural elucidation. For purity, use HPLC-DAD (>95% purity threshold) and report retention indices relative to known standards .

Methodological Considerations

- Research Question Framing : Align questions with PICOT criteria (Population, Intervention, Comparison, Outcome, Time) to ensure clarity .

- Data Interpretation : Compare results with prior studies (e.g., "How do our this compound levels compare to Nezi et al. (2022)?") and contextualize discrepancies using ecological or genetic factors .

- Ethical Compliance : For field studies, obtain permits for plant collection and adhere to Nagoya Protocol guidelines for genetic resources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.